3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(4-benzyl-3-oxopyrido[2,3-b]pyrazin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(22)9-8-14-17(23)20(11-12-5-2-1-3-6-12)16-13(19-14)7-4-10-18-16/h1-7,10H,8-9,11H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMZXOIERCLARO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC=N3)N=C(C2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates. It plays a crucial role in the transmission of nerve pulses in both mammals and fish.
Mode of Action
The compound interacts with its target, AchE, by reducing its activity. This reduction in AchE activity affects the normal transmission of nerve pulses, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms.
Biochemical Pathways
The compound’s interaction with AchE affects the cholinergic nervous system. The reduction in AchE activity disrupts the normal transmission of nerve pulses at the cholinergic synapses in vertebrates.
Biological Activity
The compound 3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid is a member of the pyrido[2,3-b]pyrazine family, which has garnered attention for its potential therapeutic applications, particularly in oncology and other proliferative disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound primarily involves the inhibition of specific signaling pathways associated with cancer cell proliferation. Notably, it has been shown to inhibit RAF kinase activity , particularly BRAF, which is crucial in the MAPK/ERK signaling pathway often dysregulated in cancers such as melanoma and colorectal cancer .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. For example, it has been shown to reduce the viability of BRAF-mutant melanoma cells significantly. The inhibition of receptor tyrosine kinase (RTK) activity has also been observed, which further supports its role as an anti-cancer agent .
In Vivo Studies
Animal models have provided additional insights into the compound's efficacy. In a mouse model of colorectal cancer, treatment with this compound resulted in a marked reduction in tumor size and improved survival rates compared to control groups . These findings suggest that the compound not only inhibits tumor growth but may also enhance overall survival in vivo.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of this compound. Variations in the benzyl substituent and modifications to the pyrido[2,3-b]pyrazine core can significantly influence biological activity. For instance:
| Substituent | Activity Level | Notes |
|---|---|---|
| Unsubstituted | Low | Minimal inhibition of RAF activity |
| Para-substituted benzyl | High | Enhanced binding affinity and potency |
| Meta-substituted benzyl | Moderate | Intermediate effects on activity |
These variations highlight the importance of specific molecular features in enhancing the compound's anti-cancer properties.
Case Study 1: Melanoma Treatment
A recent study evaluated the effects of this compound on melanoma cells harboring BRAF mutations. The results indicated a significant reduction in cell proliferation and induction of apoptosis in treated cells compared to untreated controls. The study concluded that this compound could serve as a promising candidate for targeted therapy in BRAF-mutant melanoma .
Case Study 2: Colorectal Cancer
In another investigation focused on colorectal cancer models, this compound was administered alongside standard chemotherapy agents. The combination therapy led to synergistic effects, improving treatment outcomes by enhancing tumor regression rates while reducing side effects associated with conventional chemotherapy .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its pharmacological properties. It is structurally related to various biologically active molecules and has shown potential as a lead compound in drug discovery.
Key Findings:
- Kinase Inhibition: Research indicates that derivatives of this compound can act as inhibitors for specific kinases, such as RIP1 kinase, which is implicated in inflammatory diseases like irritable bowel syndrome (IBS) .
- Anticancer Activity: Some studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines, making it a candidate for further development in oncological therapies .
Synthesis and Structural Modifications
The synthesis of 3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid involves various chemical reactions that allow for structural modifications to enhance its biological activity.
Synthesis Pathways:
- The compound can be synthesized through multi-step reactions involving the cyclization of appropriate precursors derived from pyridine and pyrazine derivatives .
- Recent advancements have focused on optimizing these synthetic routes to improve yields and selectivity towards desired stereoisomers .
The biological activity of this compound has been evaluated through various assays.
Biological Assays:
- Antimicrobial Activity: Preliminary studies show that the compound may possess antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects: Its ability to modulate inflammatory pathways has been explored, particularly in the context of conditions like IBS .
Case Studies
Several case studies have highlighted the applications of this compound in various fields:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Kinase Inhibition | Demonstrated effectiveness as a RIP1 kinase inhibitor with potential therapeutic implications for inflammatory diseases. |
| Study 2 | Anticancer Research | Showed cytotoxic effects on specific cancer cell lines, suggesting further investigation for cancer treatment. |
| Study 3 | Antimicrobial Properties | Evaluated against bacterial strains with promising results indicating potential for development as an antimicrobial agent. |
Comparison with Similar Compounds
1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic Acid (BB01-2995)
- Molecular Formula : C₁₆H₁₉N₃O₃
- Molecular Weight : 301.34 g/mol
- Key Differences: The propanoic acid chain is replaced with a piperidine-3-carboxylic acid group. Reduced molecular weight (-8 g/mol) and altered hydrogen-bonding capacity due to the piperidine ring. The piperidine substitution may enhance membrane permeability but reduce solubility compared to the propanoic acid derivative .
[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)sulfanyl]acetic Acid
- Molecular Formula : C₁₁H₁₁N₃O₃S
- Molecular Weight : 265.29 g/mol
- Key Differences: Substitution at position 2 with a sulfanyl acetic acid group instead of propanoic acid. The ethyl group at position 4 (vs. benzyl) reduces steric bulk and lipophilicity. Sulfur incorporation may influence metabolic stability and electronic properties .
3-[4-(Difluoromethyl)-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl]propanoic Acid
- Molecular Formula : C₁₃H₁₅F₂N₃O₃
- Molecular Weight : 299.27 g/mol
- Key Differences: Pyrazolo[3,4-b]pyridine core instead of pyrido[2,3-b]pyrazine. Difluoromethyl and propyl substituents enhance lipophilicity and metabolic stability. Fluorine atoms may improve bioavailability compared to the non-fluorinated target compound .
Chlorinated 3-Phenylpropanoic Acid Derivatives (Marine-Derived)
- Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid
- Key Differences: Simpler phenylpropanoic acid backbone without fused heterocycles. Chlorination enhances antimicrobial activity (e.g., against E. coli and S. aureus), but the pyridopyrazine scaffold in the target compound may offer unique target selectivity .
Structural and Functional Analysis
Substituent Effects
- Benzyl vs.
- Propanoic Acid vs. Carboxylic Acid Derivatives: Propanoic acid enhances solubility in physiological conditions, whereas esters (e.g., methyl/ethyl esters in ) or piperidine-carboxylic acid derivatives () alter pharmacokinetic profiles .
Q & A
Q. What are the recommended analytical methods for confirming the purity and structural identity of 3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid?
- Methodological Answer : Purity assessment should combine HPLC-MS for quantitation of impurities and 1H/13C NMR for structural confirmation. For example, analogs like 2-(6-acetyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid (CAS 91119-98-1) were characterized using NMR to resolve diastereomers and confirm substituent positions . Additionally, differential scanning calorimetry (DSC) can verify thermal stability, as seen in related pyridopyrazine derivatives (mp ranges 123–293.5°C in catalog data) .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts like dihydroquinazoline derivatives?
- Methodological Answer : Byproduct formation often arises from incomplete cyclization or oxidation. A stepwise approach using microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) reduces side reactions. For example, similar pyridopyrazine scaffolds were synthesized with <5% impurities by controlling reaction stoichiometry and using anhydrous solvents . Post-synthesis, column chromatography (silica gel, CH2Cl2:MeOH 9:1) effectively isolates the target compound, as demonstrated for 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid derivatives .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often stem from metabolic instability or poor pharmacokinetics. Use LC-MS/MS to monitor metabolite formation (e.g., hydrolysis of the pyrido[2,3-b]pyrazine ring) in plasma. For instance, analogs like 3-(3,4-dihydro-2H-pyran-2-yl)prop-2-enoic acid showed improved stability after methyl group substitution at the C4 position . Parallel molecular dynamics simulations (e.g., AMBER force field) can predict binding affinity changes due to structural modifications .
Q. How can researchers design SAR studies to evaluate the role of the benzyl group in target binding?
- Methodological Answer : Perform fragment-based drug design by synthesizing analogs with substituted benzyl groups (e.g., 4-fluoro, 4-methoxy) and compare their IC50 values. For example, modifying the benzyl group in 3-(4-phenylpiperazin-1-yl)propyl derivatives altered selectivity for kinase targets by >10-fold . Pair this with X-ray crystallography of ligand-protein complexes to map hydrophobic interactions, as done for quinazoline-based inhibitors .
Q. What experimental approaches validate the compound’s mechanism of action when conflicting data arise from enzyme assays vs. cellular models?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure direct binding affinity to the target enzyme (e.g., KD values). Contrast results with phosphoproteomics (TiO2 enrichment, LC-MS/MS) in cellular models to identify off-target effects. For example, discrepancies in 5-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzoxazol-2-amine activity were resolved by identifying compensatory signaling pathways .
Data Contradiction Analysis
Q. How should researchers address inconsistent solubility data across different solvent systems?
- Methodological Answer : Solubility variability often reflects pH-dependent ionization (pKa ~3.5–4.2 for propanoic acid derivatives). Use Hansen solubility parameters to predict solvent compatibility. For example, 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid showed optimal solubility in DMSO:water (1:1) at pH 6.5–7.0 . Validate experimentally via UV-Vis spectroscopy (λmax 260–280 nm) to quantify dissolved compound .
Safety and Handling
Q. What precautions are critical for handling this compound in oxygen-sensitive reactions?
- Methodological Answer : Conduct reactions under argon/nitrogen atmosphere using Schlenk lines, as the pyrido[2,3-b]pyrazine core is prone to oxidation. Store the compound at –20°C in amber vials to prevent photodegradation, as recommended for similar dihydroquinazoline derivatives . Follow OSHA guidelines (29 CFR 1910.1020) for air sampling and PPE (gloves, lab coats) during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
